molecular formula C9H4BrClIN B13493632 7-Bromo-4-chloro-3-iodoquinoline

7-Bromo-4-chloro-3-iodoquinoline

Cat. No.: B13493632
M. Wt: 368.39 g/mol
InChI Key: LEISMFMZXHFCHK-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-3-iodoquinoline is a halogen-substituted quinoline derivative characterized by bromine, chlorine, and iodine atoms at positions 7, 4, and 3, respectively, on the quinoline scaffold. Quinoline derivatives are widely explored in medicinal chemistry for their antimicrobial, anticancer, and antifungal activities .

Properties

Molecular Formula

C9H4BrClIN

Molecular Weight

368.39 g/mol

IUPAC Name

7-bromo-4-chloro-3-iodoquinoline

InChI

InChI=1S/C9H4BrClIN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H

InChI Key

LEISMFMZXHFCHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-3-iodoquinoline can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with iodine and bromine reagents. The reaction typically requires a suitable solvent, such as ethanol, and a catalyst, such as hydrazine hydrate, to facilitate the substitution process .

Industrial Production Methods

Industrial production of 7-Bromo-4-chloro-3-iodoquinoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-3-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

7-Bromo-4-chloro-3-iodoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Biological Activity

7-Bromo-4-chloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of bromine, chlorine, and iodine substituents, exhibits significant potential in various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 7-Bromo-4-chloro-3-iodoquinoline is C9H5BrClN, with a molecular weight of approximately 274.45 g/mol. The unique combination of halogens enhances its chemical reactivity and biological activity.

Property Value
Molecular FormulaC9H5BrClN
Molecular Weight274.45 g/mol
Halogen SubstituentsBr, Cl, I
Structure TypeHeterocyclic aromatic compound

The biological activity of 7-Bromo-4-chloro-3-iodoquinoline is primarily attributed to its ability to interact with various biomolecules. The halogen atoms in the structure enhance its binding affinity to specific enzymes and receptors, modulating biochemical pathways crucial for cellular functions.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism and can influence pharmacokinetics .
  • Antimicrobial Activity : Research indicates that quinoline derivatives possess antibacterial and antifungal properties, potentially making them effective against a range of pathogens.
  • Anticancer Properties : Studies have suggested that 7-Bromo-4-chloro-3-iodoquinoline can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various bacterial strains. A comparative study highlighted the effectiveness of 7-Bromo-4-chloro-3-iodoquinoline against Gram-positive and Gram-negative bacteria:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 7-Bromo-4-chloro-3-iodoquinoline can inhibit the growth of several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)8.5
MCF-7 (breast cancer)10.2
A549 (lung cancer)9.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic potential for this compound in oncology.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several quinoline derivatives, including 7-Bromo-4-chloro-3-iodoquinoline. The findings indicated significant activity against both bacterial and fungal pathogens, supporting its use as a scaffold for drug development .
  • Cancer Cell Proliferation Inhibition : Another study focused on the anticancer effects of halogenated quinolines, revealing that compounds like 7-Bromo-4-chloro-3-iodoquinoline could effectively inhibit tumor cell growth through apoptosis induction mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 7-Bromo-4-chloro-3-iodoquinoline and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features/Applications Reference
7-Bromo-4-chloro-3-iodoquinoline C₉H₄BrClIN ~368.396* Br (7), Cl (4), I (3) High halogen density; potential SAR studies Inferred
6-Bromo-4-chloro-3-iodoquinoline C₉H₄BrClIN 368.396 Br (6), Cl (4), I (3) Structural isomer; distinct electronic effects
7-Bromo-4-chloro-3-nitroquinoline C₉H₄BrClN₂O₂ 287.5 Br (7), Cl (4), NO₂ (3) Nitro group enhances electrophilicity
7-Bromo-4-chloro-6-methylquinoline C₁₀H₇BrClN 272.53 Br (7), Cl (4), CH₃ (6) Methyl improves lipophilicity
4-Bromo-3-chloroquinoline C₉H₅BrClN 242.5 Br (4), Cl (3) Positional isomer; simpler structure

*Molecular weight inferred from , adjusted for positional differences.

Key Observations:
  • Halogen Positioning : The substitution pattern (e.g., 7-Br vs. 6-Br in ) alters steric and electronic properties. Iodine at position 3 (as in the target compound) may enhance polarizability compared to nitro or methyl groups .
  • Lipophilicity : Methyl substitution () increases hydrophobicity, which could improve membrane permeability in biological systems.

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